2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
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Overview
Description
“2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid” is an organic compound with the molecular formula C10H11FO3 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 198.19 . The compound should be stored at 2-8°C .Scientific Research Applications
Materials Science and Liquid Crystals
A study by Wei et al. (2013) investigated the temperature-dependent properties of hydrogen-bonded benzoic acid dimers, including a fluorinated benzoic acid derivative, emphasizing their potential in materials science for forming mesophases, which are crucial for liquid crystal displays and other optical applications. The introduction of fluorine atoms was found to affect the thermal stability and mesomorphic properties of these compounds, providing insights into the design of new liquid crystalline materials (Wei, Guo, Wang, & Yang, 2013).
Analytical Chemistry
In analytical chemistry, Kumar and Sharma (2021) reviewed advances in detecting fluorinated benzoic acids in aqueous matrices, highlighting their significance as chemical tracers in environmental and industrial applications. These compounds serve as non-toxic alternatives to radioactive tracers for studying fluid dynamics in various settings, demonstrating the crucial role of analytical methods in monitoring and optimizing processes like enhanced oil recovery (Kumar & Sharma, 2021).
Synthetic Chemistry
Tengeiji and Shiina (2012) reported on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, including analogs of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, for the synthesis of chiral compounds. This method provides a pathway to produce chiral α-fluorinated drugs, showcasing the importance of fluorinated compounds in pharmaceutical synthesis and the development of new methodologies for enantioselective synthesis (Tengeiji & Shiina, 2012).
Biotechnology
Liu et al. (2022) explored the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound structurally related to this compound, highlighting the potential of biotechnological approaches in creating fluorinated compounds with novel functions. This research underscores the expanding interface between synthetic biology and fluorine chemistry, aiming to develop sustainable and innovative pathways for fluorinated compound synthesis (Liu, Yuan, Jin, & Xian, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJHJFPFYANOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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